molecular formula C12H6F2N2O B6285675 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile CAS No. 1283125-54-1

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile

Cat. No.: B6285675
CAS No.: 1283125-54-1
M. Wt: 232.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H6F2N2O. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridine ring substituted with a difluorophenoxy group and a carbonitrile group.

Preparation Methods

The synthesis of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile typically involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    2-(2,4-difluorophenyl)pyridine: This compound also contains a difluorophenyl group attached to a pyridine ring but lacks the carbonitrile group.

    4-(2,4-difluorophenoxy)pyridine: Similar to this compound, but with different substitution patterns on the phenoxy group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "3,4-difluorophenol", "2-chloropyridine-4-carbonitrile", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 3,4-difluorophenol and 2-chloropyridine-4-carbonitrile in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile" ] }

CAS No.

1283125-54-1

Molecular Formula

C12H6F2N2O

Molecular Weight

232.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.